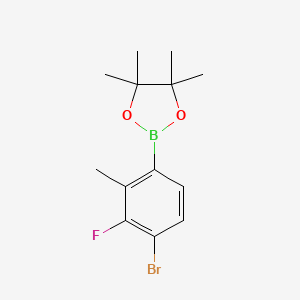

4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester

Description

4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science. Its structure features a phenyl ring substituted with bromo (Br), fluoro (F), and methyl (CH₃) groups at the 4-, 3-, and 2-positions, respectively. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility compared to the free boronic acid .

Properties

IUPAC Name |

2-(4-bromo-3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-8-9(6-7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAAEKXORCXRPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester typically involves the borylation of aryl halides. One common method is the palladium-catalyzed coupling of 4-bromo-3-fluoro-2-methylphenyl halide with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes and advanced catalytic systems are often employed to enhance yield and efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products

The major products of these reactions are biaryl compounds, which are essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

1.1 Role in Cross-Coupling Reactions

The primary application of 4-bromo-3-fluoro-2-methylphenylboronic acid pinacol ester is in Suzuki–Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, especially in the synthesis of biaryl compounds. In these reactions, the compound acts as an electrophile, reacting with aryl halides in the presence of a palladium catalyst and a base to generate new carbon-carbon bonds .

1.2 Versatility in Synthetic Pathways

The compound can also participate in protodeboronation reactions, where the boron atom is replaced by a hydrogen atom under acidic conditions. This versatility allows it to be utilized in various synthetic pathways, including:

- Formation of complex organic molecules : It serves as a building block for synthesizing various pharmaceuticals and agrochemicals.

- Development of phosphorescent organic materials : Its unique electronic properties make it suitable for creating materials used in light-emitting devices.

Pharmaceutical Development

2.1 Potential Therapeutic Applications

While specific biological activity data on 4-bromo-3-fluoro-2-methylphenylboronic acid pinacol ester is limited, organoboron compounds are generally recognized for their potential therapeutic effects. Research indicates that they may exhibit anti-cancer properties due to their ability to interfere with cellular signaling pathways.

2.2 Mechanism of Action

The mechanism often involves the inhibition of proteasome activity, which is crucial for regulating protein degradation within cells. Boronic acids can bind to the active site of proteasomes, inhibiting their function and leading to apoptosis in cancer cells. Specific studies have shown that similar compounds have demonstrated efficacy against various cancer cell lines, including breast and prostate cancers.

Anticancer Activity

Research has highlighted that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds similar to 4-bromo-3-fluoro-2-methylphenylboronic acid pinacol ester can effectively inhibit cancer cell proliferation through proteasome inhibition mechanisms.

Antibacterial and Antiviral Properties

Emerging studies suggest that boronic acids may also possess antibacterial and antiviral properties, although specific data on this compound is still being explored. The structural features of boronic acids enhance their interaction with bacterial enzymes and potential viral targets .

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex, replacing the halide.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, ring systems, or functional groups. Key comparison metrics include electronic effects, steric hindrance, reactivity in cross-couplings, stability, and biological activity.

Halogen-Substituted Analogs

4-Bromo-3-chloro-2-methylphenylboronic Acid Pinacol Ester

- Structure : Replaces fluorine with chlorine (Cl) at the 3-position.

- Reactivity : Chlorine is less electronegative than fluorine, reducing the electron-withdrawing effect. This may decrease coupling efficiency compared to the fluoro analog in Suzuki reactions. Steric hindrance from the 2-methyl group remains similar .

5-Bromo-2-fluoropyridine-3-boronic Acid Pinacol Ester

- Structure : Pyridine ring replaces benzene, with Br at the 5-position and F at the 2-position.

- Reactivity : The electron-deficient pyridine ring enhances reactivity in cross-couplings. However, steric hindrance near the boron (3-position) may slow transmetallation steps .

- Applications : Preferred for synthesizing heteroaromatic pharmaceuticals.

Trifluoromethyl-Substituted Analogs

4-Bromo-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester

- Structure : Replaces fluorine and methyl with a trifluoromethyl (CF₃) group at the 3-position.

- Electronic Effects : CF₃ is a strong electron-withdrawing group (EWG), increasing the electrophilicity of the aryl ring. This enhances coupling rates with electron-rich partners .

- Stability : CF₃ groups improve oxidative stability but may reduce solubility in polar solvents .

Hydroxy- and Methoxy-Substituted Analogs

4-Fluoro-3-hydroxy-5-methylphenylboronic Acid Pinacol Ester

- Structure : Hydroxy (OH) group at the 3-position instead of fluorine.

- Reactivity: The hydroxy group can act as a hydrogen bond donor, complicating cross-coupling by interacting with catalysts. Protection as a pinacol ester mitigates this issue .

Amino-Substituted Analogs

4-(Dimethylaminomethyl)-2-fluorophenylboronic Acid Pinacol Ester

- Structure: Dimethylaminomethyl (CH₂NMe₂) group at the 4-position.

- Electronic Effects: The amino group is electron-donating, reducing the aryl ring’s electrophilicity and slowing Suzuki reactions. However, it improves solubility in acidic conditions .

- Applications : Useful in synthesizing charged or hydrophilic biaryl systems.

Comparative Data Tables

Table 1: Substituent Effects on Suzuki-Miyaura Coupling Efficiency

Biological Activity

4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester is an organoboron compound with significant potential in medicinal chemistry. Its unique structural features, including the presence of bromine, fluorine, and a methyl group on the phenyl ring, contribute to its biological activity and utility in drug development. This article explores the compound's biological activity, synthesis, and applications in various therapeutic contexts.

The molecular formula of 4-bromo-3-fluoro-2-methylphenylboronic acid pinacol ester is C₁₃H₁₇BBrFO₂. It is primarily utilized in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, which is essential for forming biaryl compounds. The boronic acid moiety allows for reversible covalent bonding with specific proteins, making it a valuable tool in the modulation of protein-protein interactions (PPIs) .

Synthesis

The synthesis of 4-bromo-3-fluoro-2-methylphenylboronic acid pinacol ester typically involves several steps:

- Preparation of Boronic Acid : Starting from 4-bromo-3-fluoro-2-methylphenol, a boron source (e.g., bis(pinacolato)diboron) is used in a borylation reaction.

- Formation of Pinacol Ester : The resulting boronic acid undergoes transesterification with pinacol under acidic or basic conditions to yield the pinacol ester .

Case Study 1: Cancer Therapeutics

A study investigated the use of organoboron compounds, including derivatives similar to 4-bromo-3-fluoro-2-methylphenylboronic acid pinacol ester, for their potential anti-cancer effects. The results indicated that these compounds could inhibit tumor cell proliferation through modulation of signaling pathways associated with cell cycle regulation .

Case Study 2: Enzyme Inhibition

Research has demonstrated that boronic acids can effectively inhibit serine proteases by forming stable complexes at the enzyme's active site. This mechanism was observed with compounds structurally related to 4-bromo-3-fluoro-2-methylphenylboronic acid pinacol ester, highlighting its potential as a therapeutic agent in diseases where protease activity is dysregulated .

Comparative Analysis

The following table summarizes the properties and applications of 4-bromo-3-fluoro-2-methylphenylboronic acid pinacol ester compared to other similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Bromo-3-Fluoro-2-Methylphenylboronic Acid Pinacol Ester | Bromine and fluorine substituents | Potential anti-cancer activity; enzyme inhibition |

| 4-Fluoro-2-Methylphenylboronic Acid Pinacol Ester | Fluorine substituent | Used in similar coupling reactions but less sterically hindered |

| 3-Bromo-4-Fluorophenylboronic Acid | Bromine at position 3 | Exhibits different reactivity patterns due to bromine's position |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.